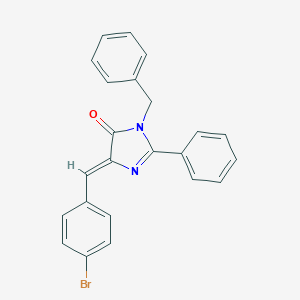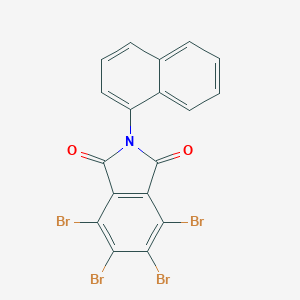![molecular formula C26H19N3O B377124 5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline](/img/structure/B377124.png)
5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of heteropentacyclic compounds It is characterized by its unique structure, which includes a benzyl group, a methoxy group, and a triaza-indeno-anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be adapted for large-scale production by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Additionally, continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and methoxy groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxy-13C,d3-benzyl-α-13C,α,α-d2 bromide
- (5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester
Uniqueness
5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline is unique due to its specific combination of functional groups and its triaza-indeno-anthracene core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, highlighting its potential as a versatile research tool.
Propriétés
Formule moléculaire |
C26H19N3O |
|---|---|
Poids moléculaire |
389.4g/mol |
Nom IUPAC |
10-benzyl-6-methoxy-2,10,12-triazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,11,13,15,17,19-decaene |
InChI |
InChI=1S/C26H19N3O/c1-30-20-11-12-24-21(15-20)25-26(29(24)16-17-7-3-2-4-8-17)28-23-14-19-10-6-5-9-18(19)13-22(23)27-25/h2-15H,16H2,1H3 |
Clé InChI |
UPJKWNNCLGGISQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C3=NC4=CC5=CC=CC=C5C=C4N=C23)CC6=CC=CC=C6 |
SMILES canonique |
COC1=CC2=C(C=C1)N(C3=NC4=CC5=CC=CC=C5C=C4N=C23)CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1,3-benzoxazol-2-ylsulfanyl)(phenyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B377043.png)
![2-phenyl-4-[phenyl(2-pyrimidinylsulfanyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B377044.png)
![N-[1-(4-morpholinylcarbonyl)-2-phenyl-2-(2-pyrimidinylsulfanyl)vinyl]benzamide](/img/structure/B377046.png)
![N-[2-phenyl-1-(1-piperidinylcarbonyl)-2-(2-pyrimidinylsulfanyl)vinyl]benzamide](/img/structure/B377047.png)
![N-[1-[(diethylamino)carbonyl]-2-phenyl-2-(2-pyridinylsulfanyl)vinyl]benzamide](/img/structure/B377048.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B377050.png)
![N-[2-[(4-chlorophenyl)sulfanyl]-2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B377051.png)
![N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine](/img/structure/B377054.png)
![2-(2-phenyl-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one](/img/structure/B377055.png)
![N-[1-[(diethylamino)carbonyl]-2-phenyl-2-(2-pyrimidinylsulfanyl)vinyl]benzamide](/img/structure/B377056.png)


![N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide](/img/structure/B377062.png)
![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide](/img/structure/B377064.png)
